4-(Allyloxy)benzo[b]thiophene-2-carbonitrile
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Overview
Description
4-(Allyloxy)benzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile typically involves the reaction of benzo[b]thiophene derivatives with allyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the allyloxy group is introduced to the benzo[b]thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)benzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaH in DMF at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
4-(Allyloxy)benzo[b]thiophene-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzothiophene: Similar in structure but lacks the allyloxy group, which may result in different chemical and biological properties.
Thianaphthene-2-carbonitrile: Another derivative of benzo[b]thiophene with a nitrile group, used in similar applications but with distinct reactivity.
Uniqueness
4-(Allyloxy)benzo[b]thiophene-2-carbonitrile is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds .
Properties
Molecular Formula |
C12H9NOS |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-prop-2-enoxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C12H9NOS/c1-2-6-14-11-4-3-5-12-10(11)7-9(8-13)15-12/h2-5,7H,1,6H2 |
InChI Key |
YGVRDOMHOIFLLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C2C=C(SC2=CC=C1)C#N |
Origin of Product |
United States |
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